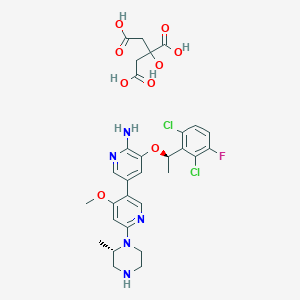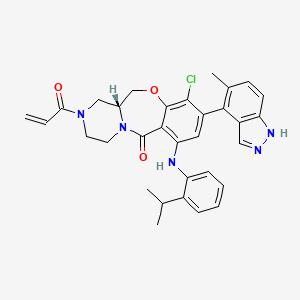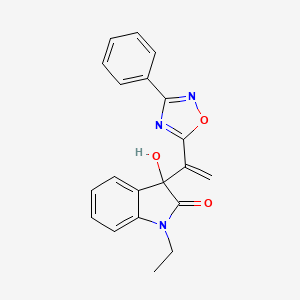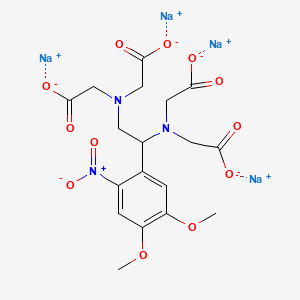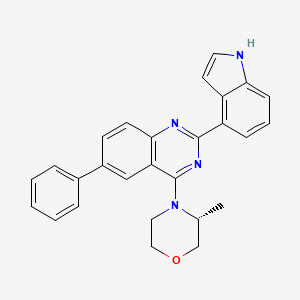
Atr-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atr-IN-10 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Atr-IN-10 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for the synthesis of this compound are carefully controlled to ensure the desired product is obtained. This includes controlling the temperature, pressure, and pH levels during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and advanced purification techniques to ensure high yield and purity. The industrial methods are designed to be cost-effective and efficient.
Análisis De Reacciones Químicas
Atr-IN-10 undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents. These reactions typically result in the formation of oxidized products.
Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Aplicaciones Científicas De Investigación
Atr-IN-10 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes.
Medicine: this compound has potential applications in medicine, particularly in drug development. It can be used to design and synthesize new therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes and quality control.
Mecanismo De Acción
The mechanism of action of Atr-IN-10 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Propiedades
Fórmula molecular |
C27H24N4O |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(3R)-4-[2-(1H-indol-4-yl)-6-phenylquinazolin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C27H24N4O/c1-18-17-32-15-14-31(18)27-23-16-20(19-6-3-2-4-7-19)10-11-25(23)29-26(30-27)22-8-5-9-24-21(22)12-13-28-24/h2-13,16,18,28H,14-15,17H2,1H3/t18-/m1/s1 |
Clave InChI |
FUGHMCPIZIROPV-GOSISDBHSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |
SMILES canónico |
CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


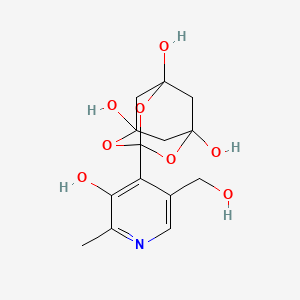
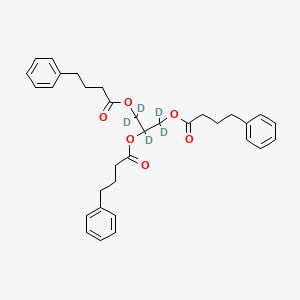

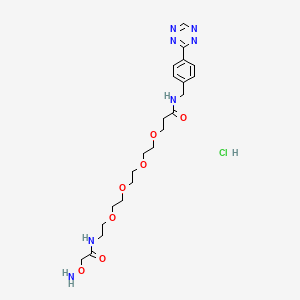
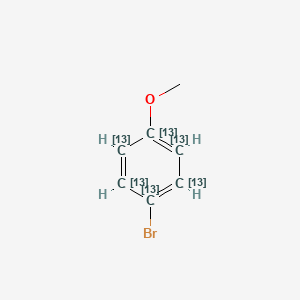

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


